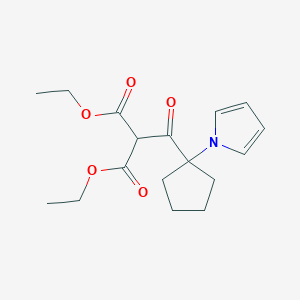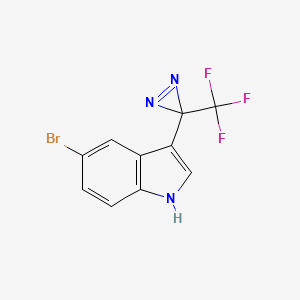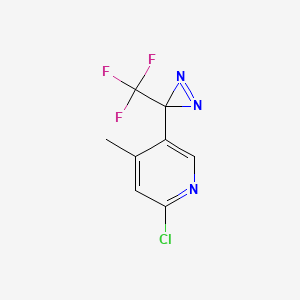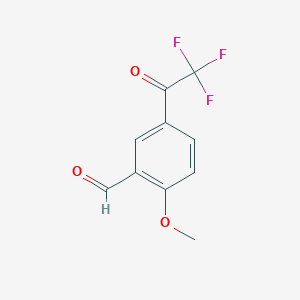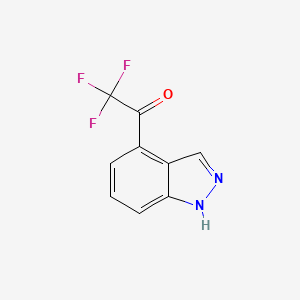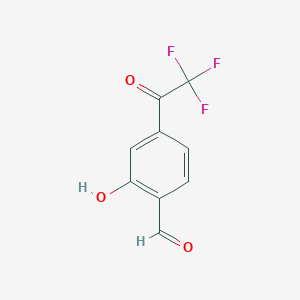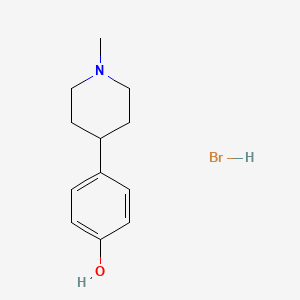
4-(1-Methylpiperidin-4-yl)phenol hydrobromide
Overview
Description
4-(1-Methylpiperidin-4-yl)phenol hydrobromide is an organic compound with the chemical formula C₁₀H₁₆BrNO. It is a white to off-white crystalline powder with a melting point of 162-164°C and a boiling point of 219-220°C. 4-(1-Methylpiperidin-4-yl)phenol hydrobromide is soluble in water, ethanol and acetone. It is used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Catechol Oxidase Models
Compounds structurally related to "4-(1-Methylpiperidin-4-yl)phenol hydrobromide" have been studied as models for the active sites of type 3 copper proteins, which are significant for understanding the enzymatic processes like catechol oxidase activity. These models help in elucidating the role of the thioether group near the metal site in enhancing catecholase activity, providing insights into the mimicry of enzymatic functions (Merkel et al., 2005).
DNA Repair Inhibition
Derivatives of compounds similar to "4-(1-Methylpiperidin-4-yl)phenol hydrobromide" have been used as inhibitors of the ERCC1-XPF heterodimer, a crucial enzyme in DNA repair pathways. These inhibitors have shown potential in enhancing the cytotoxicity of platinum-based drugs and cyclophosphamide in cancer cells, suggesting a therapeutic strategy for targeting DNA repair mechanisms in tumor cells (Elmenoufy et al., 2019).
Histone Deacetylase Inhibition
Compounds containing the "4-(1-Methylpiperidin-4-yl)phenol" moiety have been evaluated as inhibitors of histone deacetylases (HDACs), with implications in cancer treatment and other disorders. These inhibitors work by regulating gene expression through the modification of chromatin structure, offering a novel approach for therapeutic interventions in oncology and neurodegenerative diseases (Thaler et al., 2010).
NMDA Receptor Antagonism
The structural framework of "4-(1-Methylpiperidin-4-yl)phenol" analogs has been utilized in the design of NMDA receptor antagonists. These compounds have been explored for their potential in treating neurological conditions by modulating the excitatory neurotransmitter systems, particularly focusing on the NR2B subtype-selective antagonism, which is relevant for addressing neurodegenerative diseases and conditions related to glutamate toxicity (Butler et al., 1998).
properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.BrH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYZBLZEXDIHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpiperidin-4-yl)phenol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



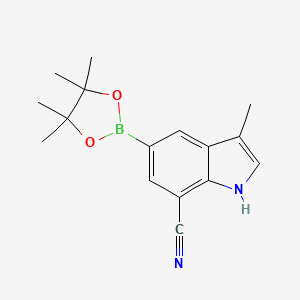
![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)

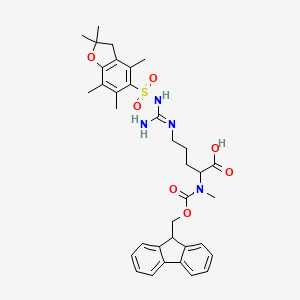
![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)
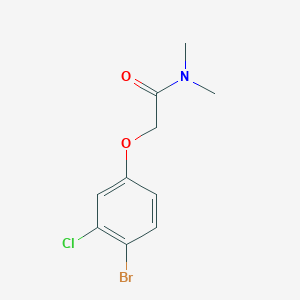
![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)
